Bienvenue dans la boutique en ligne BenchChem!

Dazoxiben Hydrochloride

Thromboxane synthase inhibition Human whole blood assay Platelet aggregation

Dazoxiben hydrochloride is the definitive pure TXA₂ synthase inhibitor for isolating enzyme-level effects. Unlike dual-action agents such as ridogrel, it lacks TXA₂/PG-endoperoxide receptor binding at concentrations up to 10 μM, ensuring unambiguous mechanistic data. With an established in vivo thrombolytic ED₅₀ of 3.8 mg/kg i.v., it serves as a validated reference for preclinical thrombosis and pulmonary hypertension models. Choose dazoxiben for protocols requiring a well-characterized, highly selective chemical probe with published dose-response benchmarks.

Molecular Formula C12H13ClN2O3
Molecular Weight 268.69 g/mol
CAS No. 74226-22-5
Cat. No. B1669848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDazoxiben Hydrochloride
CAS74226-22-5
Synonyms4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid hydrochloride
dazoxiben
dazoxiben hydrochloride
UK 37248
UK 37248-01
UK-37,248
UK-37,248-01
UK-37248
Molecular FormulaC12H13ClN2O3
Molecular Weight268.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2.Cl
InChIInChI=1S/C12H12N2O3.ClH/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2,(H,15,16);1H
InChIKeyPVKDFUXBDJPRGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dazoxiben Hydrochloride CAS 74226-22-5: Procurement-Ready Compound Profile and Core Pharmacological Identity


Dazoxiben hydrochloride (UK-37248, CAS 74226-22-5) is an orally active, imidazole-based competitive inhibitor of thromboxane A₂ (TXA₂) synthase (CYP5A1), the terminal enzyme responsible for synthesizing the potent vasoconstrictor and platelet aggregator TXA₂ from prostaglandin H₂ (PGH₂) . As an investigational small molecule that reached Phase 2 clinical development [1], dazoxiben is widely employed in research settings as a chemical probe for dissecting the role of TXA₂ in platelet function, vascular biology, pulmonary pathophysiology, and eicosanoid metabolic redirection . The compound inhibits TXB₂ (the stable metabolite of TXA₂) production in clotting human whole blood with an IC₅₀ of 0.3 μM and exhibits an in vitro IC₅₀ of approximately 70 nM against human microsomal thromboxane synthase [2].

Why Dazoxiben Hydrochloride Cannot Be Interchanged with Ozagrel or Other In-Class Thromboxane Synthase Inhibitors


Although several imidazole-based thromboxane synthase inhibitors (e.g., dazoxiben, ozagrel, dazmegrel, pirmagrel, furegrelate) share a common target class, functional and mechanistic non-equivalence is substantial. Critical differences exist in molecular binding modes [1], selectivity profiles against off-target cytochrome P450 enzymes [2], and—most significantly—the absence of confounding TXA₂/PG-endoperoxide receptor antagonism [3]. Dazoxiben is a pure enzyme inhibitor devoid of receptor binding activity at concentrations up to 10 μM, a property not shared by all agents in this space (e.g., ridogrel exhibits dual activity) [3]. Consequently, experimental outcomes from studies using dazoxiben cannot be extrapolated to alternative TXA₂ synthase inhibitors, nor can these agents be substituted in established research protocols without risking data non-comparability.

Dazoxiben Hydrochloride: Quantified Differential Evidence for Scientific Procurement Decisions


Ex Vivo Potency: Dazoxiben Inhibits TXB₂ Production in Human Whole Blood with an IC₅₀ of 0.3 μM

In a physiologically relevant ex vivo model of clotting human whole blood, dazoxiben hydrochloride inhibited thromboxane B₂ (TXB₂) production with an IC₅₀ of 0.3 μM, accompanied by a parallel enhancement of PGE₂, PGF₂α, and 6-keto-PGF₁α (the stable metabolite of prostacyclin) production . This redirection of PGH₂ substrate toward vasodilatory and anti-aggregatory prostaglandins is a hallmark functional consequence of selective TXA₂ synthase inhibition. In contrast, the structurally distinct TXA₂ synthase inhibitor ozagrel exhibits a reported IC₅₀ of approximately 11 nM in human platelet microsomes [1], demonstrating that while ozagrel may show higher potency in isolated enzyme assays, dazoxiben's whole blood potency reflects integrated effects including plasma protein binding and cellular uptake.

Thromboxane synthase inhibition Human whole blood assay Platelet aggregation TXB₂ quantification

In Vivo Thrombolytic Efficacy: Dazoxiben Exhibits Dose-Dependent Thrombolysis with an ED₅₀ of 3.8 mg/kg i.v.

In an in vivo model of extracorporeal circulation over a collagen strip superfused with arterial blood from anesthetized and heparinized cats, dazoxiben demonstrated quantifiable thrombolytic activity with an ED₅₀ of 3.8 mg/kg administered intravenously [1]. Importantly, this thrombolytic potency was antagonized by co-administration of aspirin at 50 mg/kg i.v., confirming that the effect is mediated through the arachidonic acid cascade rather than a direct fibrinolytic mechanism. Additionally, dazoxiben stimulated prostacyclin generation in isolated rat aortic slices incubated in platelet-rich plasma (but not platelet-poor plasma), establishing the mechanistic basis for endoperoxide shunting [1]. While other TXA₂ synthase inhibitors such as OKY-1581 and OKY-046 have demonstrated efficacy in similar models, direct head-to-head in vivo ED₅₀ comparisons in identical experimental systems are not available.

In vivo thrombosis model Thrombolysis Extracorporeal circulation Cat model

Selectivity Profile: Dazoxiben Shows Negligible Off-Target Activity Against CYP11B1 with an IC₅₀ >100 μM

Dazoxiben exhibits minimal inhibition of rat adrenal 11-β-hydroxylase (CYP11B1), with an IC₅₀ exceeding 100 μM (pIC₅₀ ≈ 4) [1]. This represents a >1,400-fold selectivity margin over its primary target (TXA₂ synthase, IC₅₀ ≈ 70 nM). This selectivity profile is consequential, as several imidazole-containing compounds (e.g., ketoconazole, clotrimazole) are known to inhibit steroidogenic P450 enzymes at therapeutically relevant concentrations. Furthermore, dazoxiben, dazmegrel, and pirmagrel were all tested for TXA₂/PG-endoperoxide receptor binding: none inhibited specific [³H]SQ29548 binding to intact human platelets at concentrations up to 10⁻⁵ M (10 μM), nor did they suppress human platelet aggregation [2]. In stark contrast, ridogrel (a combined TXA₂ synthase inhibitor/receptor antagonist) bound to the TXA₂/PG-endoperoxide receptor with an IC₅₀ of 5.2 μM [2].

Cytochrome P450 selectivity Off-target profiling CYP11B1 inhibition Adrenal steroidogenesis

Pulmonary Hemodynamic Protection: Dazoxiben Attenuates Endotoxin-Induced Pulmonary Arterial Hypertension

In anesthetized cats administered E. coli endotoxin (2 mg/kg i.v.), acute pretreatment with dazoxiben at 5 mg/kg i.v. prevented or markedly reduced the endotoxin-induced pulmonary release of TXB₂, the decrease in systemic arterial PO₂, and the pulmonary arterial hypertension, though it did not modify the increase in intratracheal pressure [1]. In a rat model of thrombin-induced pulmonary insufficiency, dazoxiben reduced elevated pulmonary arterial pressure and elevated plasma TXB₂ concentration following thrombin infusion . In a clinical study of patients with sepsis and early adult respiratory distress syndrome (ARDS), intravenous dazoxiben (100 mg every 4 hours) reduced plasma immunoreactive TXB₂ from 752 ± 261 pg/mL to 333 ± 137 pg/mL within 1 hour, with levels remaining significantly decreased (201 ± 67 pg/mL) after 60 hours of dosing, while placebo showed no effect [2]. Notably, dazoxiben did not significantly alter pulmonary or systemic hemodynamics in these established sepsis patients, indicating that TXA₂ synthase inhibition alone is insufficient to reverse established septic pathophysiology [2].

Pulmonary hypertension Endotoxemia Sepsis model ARDS

Dazoxiben Versus Ozagrel: Distinct Binding Modes Within the TXA₂ Synthase Active Site

A comparative molecular modeling and docking study of human thromboxane synthase (TXAS) with the competitive inhibitors dazoxiben and ozagrel revealed distinct interaction patterns [1]. Both compounds engage in cation–π interactions between the heme iron atom of TXAS and the basic nitrogen atom of their imidazolyl moieties—a conserved feature of imidazole-based TXAS inhibitors. However, the study identified differences in their binding conformations and interactions with key active site residues, providing a structural rationale for their differing potency and selectivity profiles. Dazoxiben's binding mode aligned with experimentally predicted models for TXAS inhibitors, validating the utility of this freely available homology model for rational design of novel antiplatelet agents [1].

Molecular docking Thromboxane synthase structure Competitive inhibition Heme coordination

Dazoxiben Hydrochloride: Evidence-Grounded Research and Industrial Application Scenarios


Mechanistic Dissection of TXA₂ Synthase Inhibition Without Receptor-Level Confounding

For research programs investigating the functional consequences of TXA₂ synthase inhibition in isolation, dazoxiben is the appropriate tool compound based on its demonstrated lack of TXA₂/PG-endoperoxide receptor binding activity at concentrations up to 10 μM [1]. This pure enzyme inhibition profile (contrasted with ridogrel, which exhibits dual activity with a receptor IC₅₀ of 5.2 μM) ensures that observed biological effects are attributable solely to TXA₂ synthase blockade and endoperoxide shunting, not to confounding receptor antagonism [1]. Suitable models include platelet aggregation assays requiring differentiation between enzyme-level and receptor-level effects, and studies of PGH₂ metabolic redirection toward PGI₂ and PGE₂ pathways.

In Vivo Thrombosis and Thrombolysis Models Requiring Quantified Dosing Benchmarks

Dazoxiben provides an established in vivo efficacy benchmark with a thrombolytic ED₅₀ of 3.8 mg/kg i.v. in the cat extracorporeal circulation model [2]. This quantifiable reference point enables calibration of novel TXA₂ synthase inhibitors in preclinical thrombosis studies. Researchers should note that the thrombolytic effect is aspirin-antagonizable (50 mg/kg i.v.) and associated with prostacyclin generation, confirming mechanism dependence [2]. The compound is particularly suited for studies requiring a well-characterized reference inhibitor with published in vivo dose-response data.

Pulmonary Pathophysiology Studies: Early-Intervention Pulmonary Hypertension Models

Dazoxiben has demonstrated efficacy in attenuating endotoxin-induced and thrombin-induced pulmonary arterial hypertension in preclinical models (cat and rat) [3]. The compound is appropriate for studies examining the role of TXA₂ in the early phase of pulmonary vascular dysfunction, where plasma TXB₂ reduction correlates with hemodynamic protection. However, as evidenced by clinical data in established human sepsis/ARDS—where dazoxiben reduced plasma TXB₂ by ~56% within 1 hour but failed to alter hemodynamic or pulmonary sequelae—the compound is not suitable for models of established, late-stage septic pathophysiology [4]. Procurement for pulmonary research should be guided by the specific temporal window of intervention.

Computational Chemistry and Structure-Based Drug Design: TXAS Homology Model Validation

For academic and industrial computational chemistry groups developing novel TXA₂ synthase inhibitors, dazoxiben serves as a validated reference ligand for homology model docking studies [5]. The compound's experimentally corroborated binding mode—featuring cation–π interaction between its imidazole nitrogen and the TXAS heme iron—provides a reliable benchmark for virtual screening campaigns and docking protocol validation [5]. The freely available TXAS homology model described by Sathler et al. (2014) can be employed with dazoxiben as a positive control ligand to assess the predictive accuracy of computational binding predictions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dazoxiben Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.